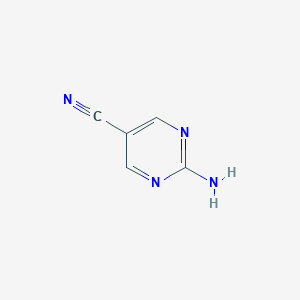

2-Aminopyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

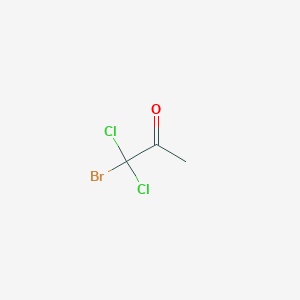

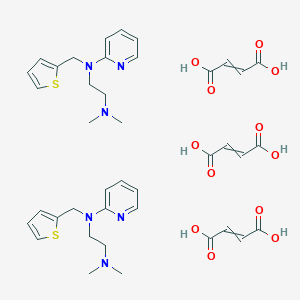

2-Aminopyrimidine-5-carbonitrile, also known as 2-amino-5-cyanopyrrole, is an organic compound . Its molecular formula is C4H3N3 and its structure contains a pyrimidine ring and a nitrile group . It is a colorless to yellowish solid, soluble in water and most organic solvents .

Synthesis Analysis

The synthesis of 2-Aminopyrimidine-5-carbonitrile derivatives has been achieved by the condensation of 4- (4-fluorophenyl/4-bromophenyl/isobutyl)-1,6-dihydro-1-methyl-2- (methylthio)-6-oxopyrimidine-5-carbonitrile with different aromatic amines using ethanol as solvent . Three different aldehydes were used in the synthesis .

Molecular Structure Analysis

The molecular structure of 2-Aminopyrimidine-5-carbonitrile consists of a pyrimidine ring and a nitrile group . The InChI code is 1S/C5H4N4/c6-1-4-2-8-5 (7)9-3-4/h2-3H, (H2,7,8,9) and the InChI key is SEUSFEKWVIFWTN-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

2-Aminopyrimidine-5-carbonitrile has a molecular weight of 120.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The topological polar surface area is 75.6 Ų . The exact mass is 120.043596145 g/mol and the monoisotopic mass is 120.043596145 g/mol . The complexity is 127 .

Aplicaciones Científicas De Investigación

Eco-friendly Synthesis Methods

Chitosan as a Catalyst : A study by Siddiqui et al. (2014) demonstrated the use of chitosan, a natural polymer, as an efficient and renewable catalyst for synthesizing 2-aminopyrimidine-5-carbonitrile derivatives. This method is notable for its eco-friendliness, operating under mild conditions and yielding products efficiently, representing a step forward in sustainable chemistry practices Siddiqui et al., 2014.

Novel Compound Synthesis

Bioassay Studies : Lavanya et al. (2010) conducted synthesis and bioassay studies of substituted-N-(5-cyanopyrimidin-4yl)benzamides derived from 4-Aminopyrimidine-5-carbonitrile. These compounds were evaluated for antimicrobial and antioxidant activities, showcasing the potential of 2-aminopyrimidine derivatives in developing new therapeutic agents Lavanya et al., 2010.

Triazolo[1,5-a]pyrimidine Derivatives : Ranjbar‐Karimi et al. (2010) explored the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This work illustrates the versatility of 2-aminopyrimidine-5-carbonitrile in constructing complex heterocyclic structures, which could have various scientific and pharmaceutical applications Ranjbar‐Karimi et al., 2010.

Antimicrobial and Antioxidant Activities

Pyrazolo[3,4-d]pyrimidine Derivatives : A study by Rostamizadeh et al. (2013) focused on synthesizing 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, demonstrating their application in producing compounds with evaluated antibacterial activity. Such research highlights the potential of 2-aminopyrimidine-5-carbonitrile derivatives in developing new antimicrobial agents Rostamizadeh et al., 2013.

Green Chemistry and Microwave-Assisted Synthesis

Microwave-Assisted Synthesis : Karati et al. (2022) developed a microwave-assisted synthesis method for Schiff base congeners of pyrimidine nuclei, utilizing 2-aminopyrimidine-5-carbonitrile. This approach emphasizes the role of green chemistry in synthesizing novel compounds, offering an efficient, eco-friendly alternative to traditional methods Karati et al., 2022.

Safety And Hazards

2-Aminopyrimidine-5-carbonitrile is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

One of the future directions for 2-Aminopyrimidine-5-carbonitrile is in the field of solar cells. Quantum chemistry calculations of energies, geometries, electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer 2-aminopyrimidine-5-carbonitrile were studied based on ab initio HF and Density Functional Theory (DFT) using the hybrid functionals B3LYP . The study suggests that 2-aminopyrimidine-5-carbonitrile could be used as a dye sensitizer in solar cells .

Propiedades

IUPAC Name |

2-aminopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSFEKWVIFWTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396795 |

Source

|

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyrimidine-5-carbonitrile | |

CAS RN |

1753-48-6 |

Source

|

| Record name | 2-Amino-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)